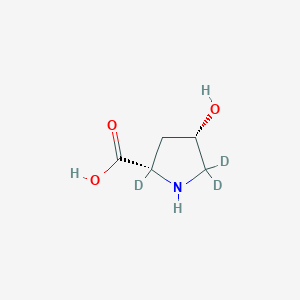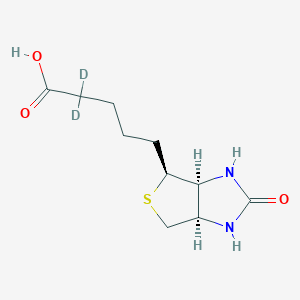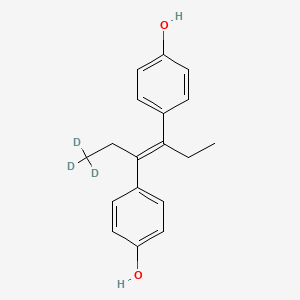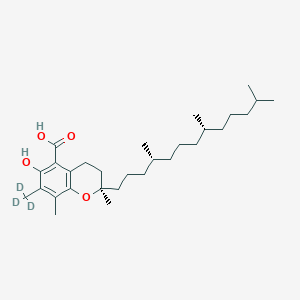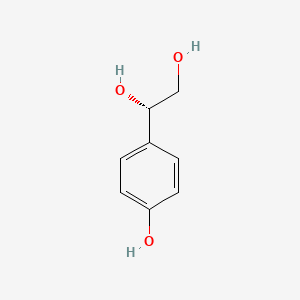
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Hydroxyphenyl)ethan-1,2-diol ist eine organische Verbindung, die durch das Vorhandensein einer Hydroxyphenylgruppe gekennzeichnet ist, die an ein Ethan-1,2-diol-Rückgrat gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-1-(4-Hydroxyphenyl)ethan-1,2-diol beinhaltet typischerweise die Verwendung von Ausgangsmaterialien wie 4-Hydroxybenzaldehyd und Ethylenglykol. Ein gängiger Syntheseweg umfasst die Reduktion von 4-Hydroxybenzaldehyd unter Verwendung von Natriumborhydrid in Gegenwart von Ethylenglykol. Die Reaktion wird unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von (S)-1-(4-Hydroxyphenyl)ethan-1,2-diol die Verwendung katalytischer Hydrierverfahren umfassen. Diese Verfahren verwenden Metallkatalysatoren wie Palladium oder Platin, um die Reduktion von 4-Hydroxybenzaldehyd in Gegenwart von Ethylenglykol zu erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Katalysatorkonzentration, werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-1-(4-Hydroxyphenyl)ethan-1,2-diol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Die Verbindung kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um Alkoholderivate zu erhalten.
Substitution: Substitutionsreaktionen beinhalten die Verwendung von Halogenierungsmitteln wie Thionylchlorid oder Phosphortribromid, um Halogenatome in das Molekül einzuführen.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Hydroxyphenyl)ethan-1,2-diol hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Polymere verwendet.
Biologie: Die Verbindung wird wegen ihrer potenziellen antioxidativen Eigenschaften und ihrer Rolle in zellulären Signalwegen untersucht.
Medizin: Es wird untersucht, ob es als therapeutisches Mittel zur Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress eingesetzt werden kann.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen funktionellen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den (S)-1-(4-Hydroxyphenyl)ethan-1,2-diol seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität von Enzymen, die an oxidativen Stresswegen beteiligt sind, modulieren und so antioxidative Wirkungen ausüben. Darüber hinaus kann es mit Zellrezeptoren interagieren, um Signalwege in Bezug auf Zellwachstum und Differenzierung zu beeinflussen.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to influence signaling pathways related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Hydroxyphenyl)ethanol: Ähnlich in der Struktur, aber es fehlt die zweite Hydroxylgruppe am Ethan-Rückgrat.
4-Hydroxyphenylessigsäure: Enthält eine Carboxylgruppe anstelle der Ethan-1,2-diol-Struktur.
4-Hydroxybenzylalkohol: Besitzt eine Benzylalkoholgruppe anstelle der Ethan-1,2-diol-Struktur.
Einzigartigkeit
(S)-1-(4-Hydroxyphenyl)ethan-1,2-diol ist aufgrund seiner spezifischen Kombination einer Hydroxyphenylgruppe und eines Ethan-1,2-diol-Rückgrats einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2/t8-/m1/s1 |
InChI-Schlüssel |
VYRWCSXMABWFDW-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](CO)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



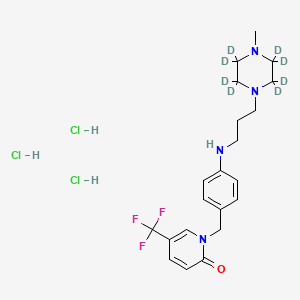
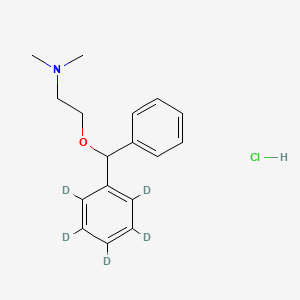
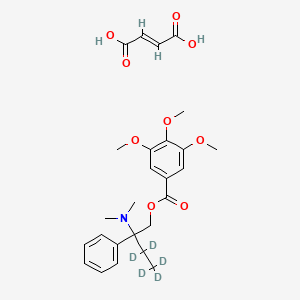
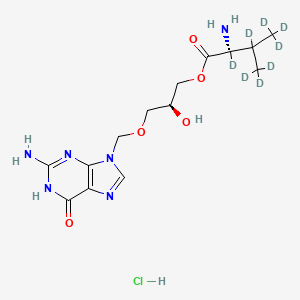
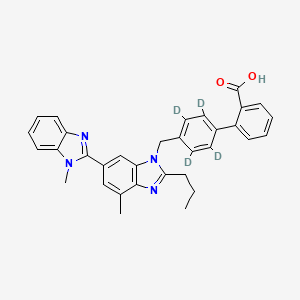
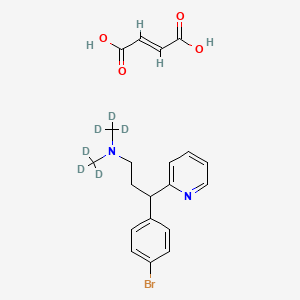
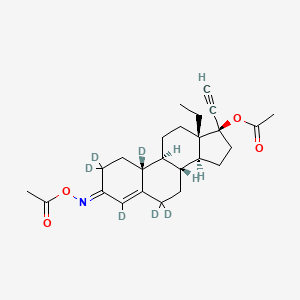
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
